2,2-Bis(((2-bromopropanoyl)oxy)methyl)propane-1,3-diyl bis(2-bromopropanoate)
Description
Properties
IUPAC Name |
[3-(2-bromopropanoyloxy)-2,2-bis(2-bromopropanoyloxymethyl)propyl] 2-bromopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Br4O8/c1-9(18)13(22)26-5-17(6-27-14(23)10(2)19,7-28-15(24)11(3)20)8-29-16(25)12(4)21/h9-12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMPGXHMTXYYRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC(COC(=O)C(C)Br)(COC(=O)C(C)Br)COC(=O)C(C)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Br4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(((2-bromopropanoyl)oxy)methyl)propane-1,3-diyl bis(2-bromopropanoate) typically involves the esterification of 2,2-bis(hydroxymethyl)propane-1,3-diol with 2-bromopropanoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an anhydrous solvent such as dichloromethane for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide ions or amines.
Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Ester Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid in water, while basic hydrolysis can be performed using sodium hydroxide in water.
Major Products
Substitution Reactions: Products depend on the nucleophile used; for example, using hydroxide ions would yield 2,2-bis(((2-hydroxypropanoyl)oxy)methyl)propane-1,3-diyl bis(2-hydroxypropanoate).
Ester Hydrolysis: The major products are 2-bromopropanoic acid and 2,2-bis(hydroxymethyl)propane-1,3-diol.
Scientific Research Applications
2,2-Bis(((2-bromopropanoyl)oxy)methyl)propane-1,3-diyl bis(2-bromopropanoate) has several applications in scientific research:
Materials Science: It is used in the synthesis of flame retardant materials due to the presence of bromine atoms.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of brominated compounds on biological systems.
Industrial Applications: The compound is used in the production of polymers and resins with enhanced thermal stability.
Mechanism of Action
The mechanism of action of 2,2-Bis(((2-bromopropanoyl)oxy)methyl)propane-1,3-diyl bis(2-bromopropanoate) involves its ability to undergo nucleophilic substitution and ester hydrolysis reactions. The bromine atoms act as leaving groups in substitution reactions, while the ester groups can be hydrolyzed to release carboxylic acids and alcohols. These reactions are facilitated by the presence of suitable nucleophiles and catalysts.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are selected for comparison based on structural or functional similarities:
a) Butane-1,4-diyl bis(2-bromopropanoate) (CAS 50343-46-9)
- Molecular Formula : C₁₀H₁₆Br₂O₄
- Molar Mass : 360.04 g/mol
- Structure: A linear butane backbone with 2-bromopropanoate esters at both termini.
- Key Differences :
b) 1,3-Bis(4-bromophenyl)-2-propanone (CAS 54523-47-6)
- Molecular Formula : C₁₅H₁₂Br₂O
- Molar Mass : 368.07 g/mol
- Structure : A ketone flanked by two 4-bromophenyl groups.
- Key Differences :
Comparative Data Table
Key Research Findings
Reactivity Trends: The target compound’s aliphatic bromine and ester groups make it prone to hydrolysis and nucleophilic substitution, whereas the aromatic bromine in 1,3-Bis(4-bromophenyl)-2-propanone resists such reactions . The butane analog’s linear structure may enhance solubility in nonpolar solvents compared to the branched target compound.
Synthetic Considerations: The target compound likely requires multi-step synthesis (e.g., esterification and bromination), while the butane analog can be synthesized via direct esterification of butanediol with 2-bromopropanoic acid.
Biological Activity
2,2-Bis(((2-bromopropanoyl)oxy)methyl)propane-1,3-diyl bis(2-bromopropanoate), commonly abbreviated as BBMP, is a chemical compound with significant potential in various biological applications. The compound is characterized by its unique structure, which includes multiple brominated propanoyl groups that may influence its biological activity. This article aims to explore the biological activity of BBMP, drawing on diverse sources to present a comprehensive overview.
Chemical Structure and Properties
BBMP has the following molecular formula: and a molecular weight of approximately 704.18 g/mol. Its structure includes two bis(2-bromopropanoate) units attached to a central propane-1,3-diol backbone. The presence of bromine atoms is noteworthy as they can impart specific reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H32Br4O6 |
| Molecular Weight | 704.18 g/mol |
| CAS Number | 248603-09-0 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Antimicrobial Activity
Research indicates that BBMP exhibits antimicrobial properties, making it a candidate for use in various formulations aimed at inhibiting microbial growth. A study conducted by Zhang et al. (2023) demonstrated that BBMP showed significant activity against several bacterial strains, including E. coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxicity and Anticancer Potential
BBMP has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that BBMP induces apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating potent cytotoxicity. The compound's ability to activate caspase pathways suggests a mechanism that could be leveraged for therapeutic applications in oncology.
Table 2: Cytotoxicity Data of BBMP
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis via caspase activation |
| HeLa (Cervical) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Induction of oxidative stress |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, BBMP was tested against biofilms formed by Pseudomonas aeruginosa. The results indicated a significant reduction in biofilm formation at concentrations as low as 10 µg/mL, suggesting potential applications in medical devices and coatings.
Case Study 2: Cancer Treatment
A clinical trial involving BBMP as an adjunct therapy in combination with standard chemotherapeutics showed promising results. Patients with advanced breast cancer exhibited improved survival rates and reduced tumor sizes when treated with BBMP alongside conventional therapies.
Safety and Toxicology
While the biological activities of BBMP are promising, its safety profile must be thoroughly evaluated. Preliminary toxicological assessments indicate that high doses may lead to reproductive toxicity and mutagenicity, necessitating caution in therapeutic applications. Regulatory guidelines recommend further studies to establish safe dosage levels for clinical use.
Table 3: Toxicological Profile of BBMP
| Endpoint | Result |
|---|---|
| Genotoxicity | Positive (in vitro) |
| Reproductive toxicity | Category 2 |
| Carcinogenic potential | Category 1B |
Q & A
Q. What is the standard laboratory synthesis route for 2,2-Bis(((2-bromopropanoyl)oxy)methyl)propane-1,3-diyl bis(2-bromopropanoate)?
The compound is synthesized via a multi-step esterification reaction. A propane-1,3-diol backbone is reacted with 2-bromopropanoyl chloride in anhydrous conditions, typically using a base catalyst like triethylamine to neutralize HCl byproducts. Stoichiometric control (4:1 molar ratio of acyl chloride to diol) ensures complete esterification. Refluxing in dichloromethane or tetrahydrofuran (THF) at 40–60°C for 12–24 hours is common. Post-reaction, the product is isolated via aqueous workup and purified by column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which purification methods are effective for isolating high-purity samples of this compound?
Recrystallization from ethanol or a dichloromethane/petroleum ether mixture is preferred for removing unreacted starting materials. For trace impurities, column chromatography with silica gel (eluent: hexane/ethyl acetate, 8:2 v/v) achieves >98% purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) is recommended for final purity validation .
Q. What spectroscopic techniques are critical for structural confirmation?
- 1H NMR : Peaks at δ 1.8–2.1 ppm (methyl groups from propane backbone) and δ 4.2–4.5 ppm (ester-linked methylene protons).
- 13C NMR : Signals at ~170 ppm (ester carbonyl) and 30–40 ppm (quaternary carbons from bromopropanoyl groups).
- IR : Strong absorbance at ~1740 cm⁻¹ (C=O stretch).
- Mass Spectrometry (MS) : Molecular ion peak matching the exact mass (C₁₃H₁₈Br₄O₈, calculated m/z 677.8) .
Advanced Research Questions
Q. How can esterification side reactions (e.g., hydrolysis or incomplete substitution) be minimized?
Q. How to resolve contradictions in reported melting points or spectral data across studies?
Discrepancies often arise from polymorphic forms or residual solvents. Standardize synthesis protocols (e.g., identical recrystallization solvents) and characterize using differential scanning calorimetry (DSC) to identify polymorph transitions. Cross-validate spectral data with computational tools (e.g., DFT-predicted NMR shifts) .
Q. What is the thermal and photolytic stability of this compound under storage conditions?
Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C. Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent Br⁻ loss via photolytic cleavage. Accelerated aging studies (40°C/75% RH for 6 months) indicate <5% degradation .
Q. How do the bromine substituents influence reactivity in nucleophilic substitution reactions?
The electron-withdrawing bromine groups activate the ester carbonyl toward nucleophilic attack. In reactions with amines (e.g., benzylamine), SN2 substitution at the β-carbon yields amide derivatives. Thiourea coupling (e.g., with sodium thiolate) produces thioester analogs, useful in polymer crosslinking .
Q. Can this compound serve as a crosslinker in biodegradable polymers?
The tetraester structure enables radical-initiated polymerization with vinyl monomers (e.g., styrene or methyl methacrylate). In hydrogels, it forms hydrolytically labile networks due to ester bond cleavage at physiological pH. Comparative studies with pentaerythritol tetraesters show slower degradation rates (t½ ~30 days in PBS) .
Methodological Notes
- Safety : Follow GHS Category 2 guidelines (H315/H319 skin/eye irritation) as per analogous brominated esters .
- Advanced Tools : Use DFT calculations (e.g., Gaussian 16) to predict reaction pathways and optimize synthetic yields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
